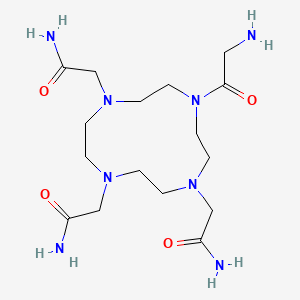
2,2',2''-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is a complex organic compound that belongs to the class of macrocyclic ligands. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. Its structure consists of a tetraazacyclododecane ring with three acetamide groups and a glycyl moiety attached, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide typically involves the following steps:
Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of a suitable precursor, such as 1,4,7,10-tetraazacyclododecane, under controlled conditions to form the macrocyclic ring.
Attachment of Acetamide Groups: The next step involves the introduction of acetamide groups at the 1, 4, and 7 positions of the tetraazacyclododecane ring. This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Glycyl Moiety: The final step involves the attachment of the glycyl moiety to the 10th position of the tetraazacyclododecane ring. This can be accomplished through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms stable complexes with metal ions such as copper, zinc, and gadolinium. These reactions typically occur in aqueous solutions and are driven by the high affinity of the macrocyclic ligand for metal ions.
Substitution Reactions:
Hydrolysis Reactions: Under acidic or basic conditions, the acetamide groups can undergo hydrolysis to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Complexation Reactions: Metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis Reactions: Acidic or basic aqueous solutions.
Major Products Formed
Complexation Reactions: Metal-ligand complexes with enhanced stability and specific properties.
Substitution Reactions: Derivatives with modified functional groups.
Hydrolysis Reactions: Amines and carboxylic acids.
科学研究应用
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Employed in the design of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions.
Industry: Applied in the production of metal-chelating agents for water treatment and purification processes.
作用机制
The mechanism of action of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide primarily involves its ability to chelate metal ions. The tetraazacyclododecane ring provides a rigid and preorganized structure that facilitates the binding of metal ions, while the acetamide and glycyl groups enhance the stability and specificity of the complexes. The resulting metal-ligand complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A similar macrocyclic ligand with four acetic acid groups instead of acetamide and glycyl groups.
1,4,7-Triazacyclononane-1,4,7-triacetic acid: A smaller macrocyclic ligand with three acetic acid groups.
Uniqueness
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is unique due to its specific combination of acetamide and glycyl groups, which provide enhanced stability and specificity in metal-ligand complexes. This makes it particularly valuable in applications requiring high stability and selectivity, such as in the development of MRI contrast agents and metal-based probes for biological imaging.
属性
CAS 编号 |
188609-47-4 |
|---|---|
分子式 |
C16H32N8O4 |
分子量 |
400.48 g/mol |
IUPAC 名称 |
2-[7-(2-aminoacetyl)-4,10-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide |
InChI |
InChI=1S/C16H32N8O4/c17-9-16(28)24-7-5-22(11-14(19)26)3-1-21(10-13(18)25)2-4-23(6-8-24)12-15(20)27/h1-12,17H2,(H2,18,25)(H2,19,26)(H2,20,27) |
InChI 键 |
OPCQPAWHMCYACZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)C(=O)CN)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
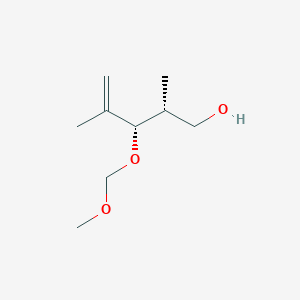
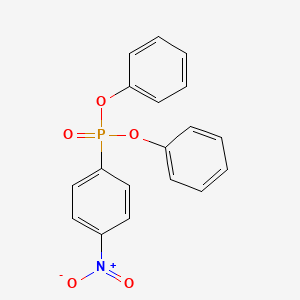
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
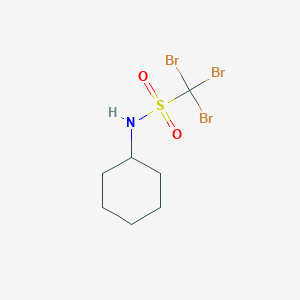
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
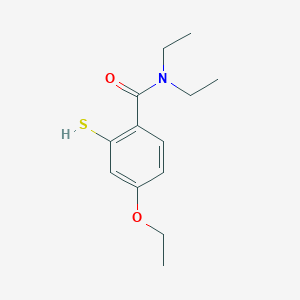
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
